molecular formula C13H16N4O4S B2727477 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-17-2

3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2727477
CAS No.: 941928-17-2
M. Wt: 324.36
InChI Key: UWGMZSZELPHXAB-UHFFFAOYSA-N
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Description

3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multi-step reactionsThe reaction conditions often require the use of catalysts, such as palladium complexes, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its specific combination of functional groups and spirocyclic structure. This combination imparts unique chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-methyl-8-pyridin-3-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-16-11(18)13(15-12(16)19)4-7-17(8-5-13)22(20,21)10-3-2-6-14-9-10/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGMZSZELPHXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CN=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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